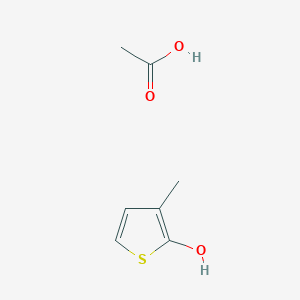
Acetic acid;3-methylthiophen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methylthiophen-2-ol is an organic compound that combines the properties of acetic acid and a thiophene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Thiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and biological applications due to their aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
類似化合物との比較
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
3-Methylthiophene: Lacks the acetic acid moiety.
Acetic Acid: Lacks the thiophene ring.
Uniqueness
Acetic acid;3-methylthiophen-2-ol is unique due to the combination of the acetic acid and thiophene functionalities. This dual nature allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of acetic acid and thiophene properties makes it a valuable building block for the synthesis of complex molecules and materials.
特性
CAS番号 |
90467-72-4 |
|---|---|
分子式 |
C7H10O3S |
分子量 |
174.22 g/mol |
IUPAC名 |
acetic acid;3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4) |
InChIキー |
DCFFHBKYMTXISH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


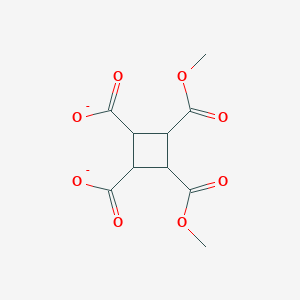

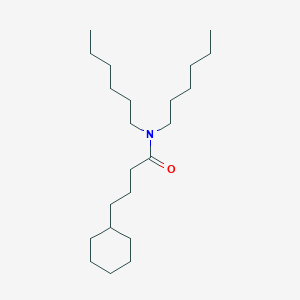
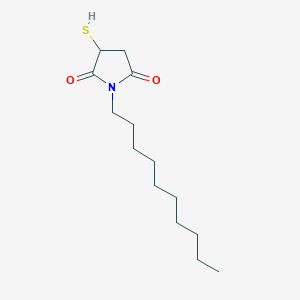
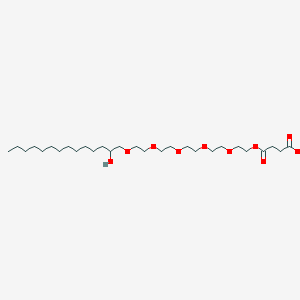

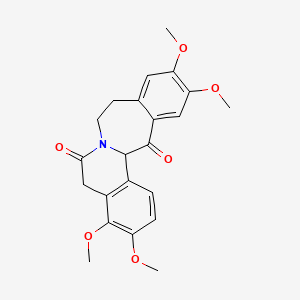
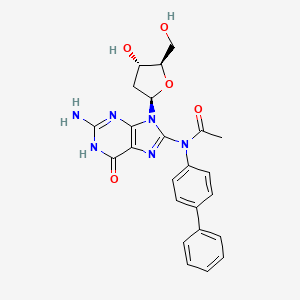
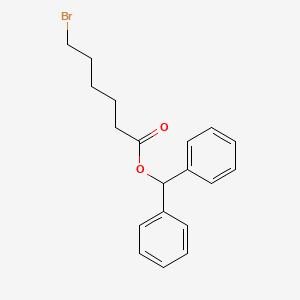
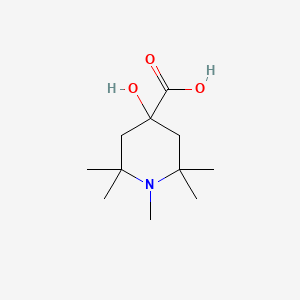
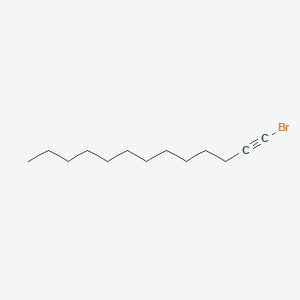
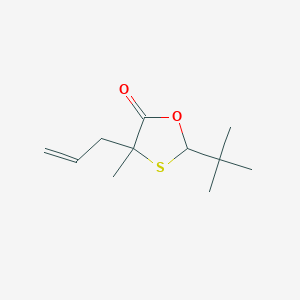
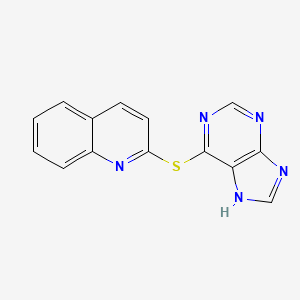
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
